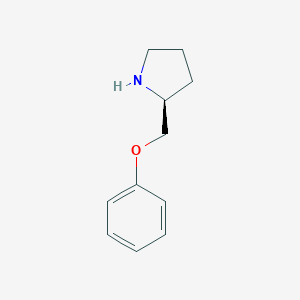

(S)-2-(phenoxymethyl)pyrrolidine

Descripción general

Descripción

(2S)-2-(Phenoxymethyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a phenoxymethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(phenoxymethyl)pyrrolidine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.

Phenoxymethylation: The pyrrolidine derivative undergoes a nucleophilic substitution reaction with a phenoxymethyl halide (e.g., phenoxymethyl chloride) under basic conditions to introduce the phenoxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor systems to achieve precise control over reaction conditions and improve yield .

Análisis De Reacciones Químicas

Types of Reactions: (2S)-2-(Phenoxymethyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the phenoxymethyl position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Phenoxymethyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Drug Discovery

The pyrrolidine scaffold is widely recognized in drug discovery for its ability to enhance biological activity. Research indicates that (S)-2-(phenoxymethyl)pyrrolidine can serve as a versatile building block in the synthesis of novel bioactive compounds. Its structural features facilitate the exploration of pharmacophore space, which is crucial for designing effective therapeutics .

- Case Study: Anticancer Agents

A study demonstrated that derivatives of pyrrolidine, including this compound, exhibited selective activity against cancer cell lines. The modifications to the pyrrolidine ring significantly influenced the potency and selectivity of these compounds against specific cancer types .

Enzyme Inhibition

This compound shows promise as an enzyme inhibitor due to its ability to interact with active sites on enzymes. This interaction can lead to therapeutic effects in diseases where enzyme regulation is critical.

- Case Study: Enzyme Modulation

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic avenues for conditions like diabetes and obesity.

Receptor Modulation

The compound's structure allows it to modulate various receptors, which is essential for developing drugs targeting neurological and psychiatric disorders.

- Neuropharmacological Effects

Studies indicate that this compound can influence neurotransmitter systems, particularly through interactions with NMDA receptors. This modulation may provide therapeutic benefits for neurodegenerative diseases and mood disorders.

Antimicrobial Properties

The antimicrobial potential of this compound has been explored, revealing efficacy against various bacterial strains.

- Table: Antimicrobial Activity

| Compound | Activity | Target Bacteria |

|---|---|---|

| This compound | Potent | MRSA |

| Related Pyrrolidine Derivative | Excellent | E. coli |

This table summarizes findings from studies evaluating the antibacterial properties of pyrrolidine derivatives, indicating a promising avenue for further exploration.

Mecanismo De Acción

The mechanism of action of (S)-2-(phenoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.

Comparación Con Compuestos Similares

Pyrrolidine: A simple cyclic amine with a similar ring structure but lacking the phenoxymethyl group.

Phenoxymethylpyrrolidine Derivatives: Compounds with different substituents on the pyrrolidine ring or phenoxymethyl group.

Uniqueness: (2S)-2-(Phenoxymethyl)pyrrolidine is unique due to its chiral nature and the presence of both a pyrrolidine ring and a phenoxymethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and research .

Actividad Biológica

(S)-2-(phenoxymethyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyrrolidines, which are characterized by a five-membered nitrogen-containing ring. The presence of the phenoxymethyl group enhances the compound's lipophilicity, potentially affecting its interaction with biological targets.

Research indicates that this compound interacts with several biological pathways:

- GABA Receptor Modulation : Piperidine derivatives, including this compound, have been shown to interact with GABA receptors, influencing neurotransmission and exhibiting potential anxiolytic effects .

- Antiinflammatory Activity : Studies have suggested that derivatives of this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

- Antithrombotic Effects : Preliminary data suggest that compounds with similar structures may inhibit platelet aggregation via P2Y1 receptor antagonism, which could be beneficial in preventing thrombotic events .

In Vitro Studies

Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound:

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are essential for understanding the pharmacodynamics of this compound. Research has indicated potential applications in models of inflammation and thrombosis.

Case Studies

- Anti-inflammatory Effects : A study investigating the anti-inflammatory properties of pyrrolidine derivatives reported that compounds similar to this compound significantly reduced paw edema in carrageenan-induced models, demonstrating its potential as an anti-inflammatory agent .

- Thrombus Formation : In animal models, compounds related to this compound showed a reduction in thrombus weight without significantly increasing bleeding times, suggesting a favorable safety profile for antithrombotic therapy .

Structure-Activity Relationships (SAR)

Understanding the SAR for this compound is crucial for optimizing its biological activity. Modifications to the phenoxy and pyrrolidine moieties can lead to variations in potency and selectivity for specific biological targets. For instance, substituents on the phenoxy group can enhance binding affinity to GABA receptors or influence COX inhibition efficacy.

Propiedades

IUPAC Name |

(2S)-2-(phenoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVINTVJDIQIIGZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431823 | |

| Record name | (2S)-2-(phenoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174213-76-4 | |

| Record name | (2S)-2-(phenoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.